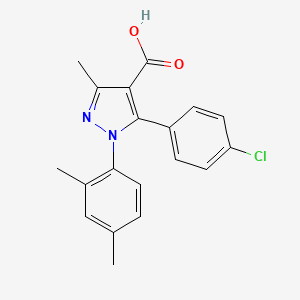![molecular formula C28H41N3O11Si2 B12862867 [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate is a complex organic molecule featuring a unique combination of functional groups and stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furo[3,2-f][1,3,5,2,4]trioxadisilocin Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the trioxadisilocin ring system.
Introduction of the 2,4-Dioxopyrimidin-1-yl Group: This is achieved through a nucleophilic substitution reaction, where the pyrimidine derivative is introduced to the core structure.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the hydroxyl group with 4-nitrobenzoic acid under acidic conditions, often using a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 9-position can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group on the benzoate moiety can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry
Propiedades
Fórmula molecular |
C28H41N3O11Si2 |
|---|---|
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C28H41N3O11Si2/c1-16(2)43(17(3)4)38-15-22-24(41-44(42-43,18(5)6)19(7)8)28(35,26(39-22)30-14-13-23(32)29-27(30)34)40-25(33)20-9-11-21(12-10-20)31(36)37/h9-14,16-19,22,24,26,35H,15H2,1-8H3,(H,29,32,34)/t22-,24-,26-,28+/m1/s1 |
Clave InChI |
BUZRACJUCDQHNT-HXCADUBKSA-N |
SMILES isomérico |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@]([C@@H](O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(O)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
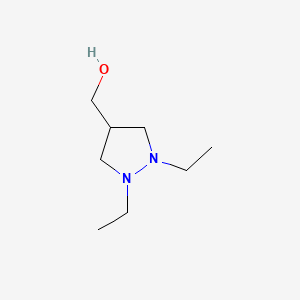


![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
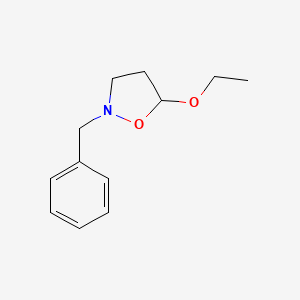
![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
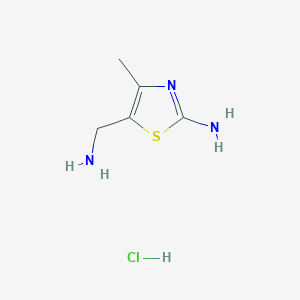
![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)
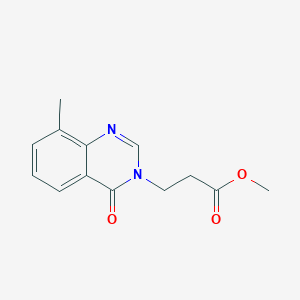
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)

